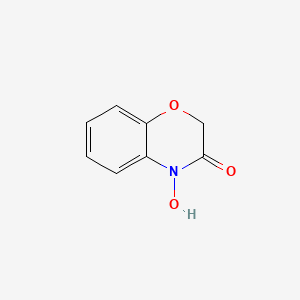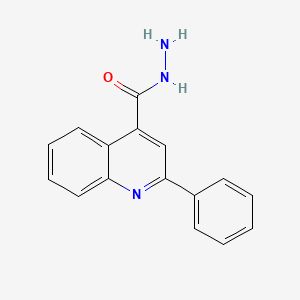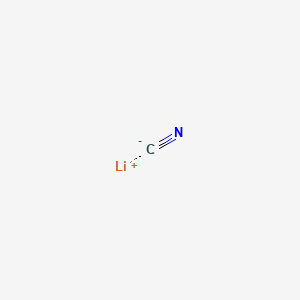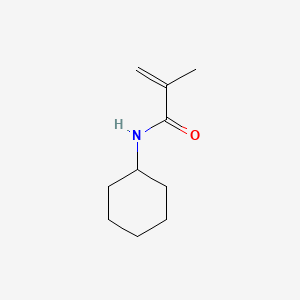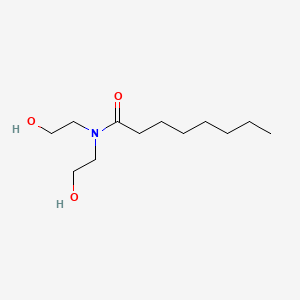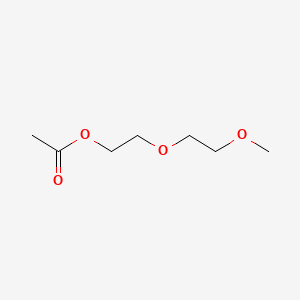
2-(2-Methoxyethoxy)ethyl acetate
Vue d'ensemble
Description
2-(2-Methoxyethoxy)ethyl acetate is an organic compound with the molecular formula C7H14O4. It is a colorless liquid that is commonly used as a solvent in various industrial applications. The compound is known for its ability to dissolve a wide range of substances, making it valuable in the formulation of coatings, inks, and cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(2-Methoxyethoxy)ethyl acetate can be synthesized through the esterification of 2-(2-methoxyethoxy)ethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for efficient large-scale production. The reaction conditions are carefully controlled to optimize yield and purity, and the product is typically purified through distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxyethoxy)ethyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 2-(2-methoxyethoxy)ethanol and acetic acid.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester to an alcohol.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Hydrolysis: 2-(2-Methoxyethoxy)ethanol and acetic acid.
Oxidation: Corresponding carboxylic acids or aldehydes.
Reduction: 2-(2-Methoxyethoxy)ethanol.
Substitution: Various substituted esters depending on the nucleophile used
Applications De Recherche Scientifique
2-(2-Methoxyethoxy)ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and polymer chemistry.
Medicine: Investigated for its potential use in drug delivery systems due to its solvent properties.
Industry: Utilized in the formulation of coatings, inks, and cleaning agents.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxyethoxy)ethyl acetate primarily involves its solvent properties. It can interact with various molecular targets by dissolving them, thereby facilitating chemical reactions or biological processes. The compound can penetrate cell membranes, allowing it to deliver dissolved substances into cells. This property is particularly useful in drug delivery systems, where the compound can help transport active pharmaceutical ingredients to their target sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Ethoxyethoxy)ethyl acetate: Similar in structure but with an ethoxy group instead of a methoxy group.
2-(2-Methoxyethoxy)ethanol: The alcohol counterpart of 2-(2-Methoxyethoxy)ethyl acetate.
2-(2-Methoxyethoxy)acetic acid: The carboxylic acid counterpart .
Uniqueness
This compound is unique due to its balanced hydrophilic and hydrophobic properties, making it an excellent solvent for a wide range of substances. Its ability to dissolve both polar and non-polar compounds sets it apart from other similar compounds, which may have more limited solubility ranges .
Propriétés
IUPAC Name |
2-(2-methoxyethoxy)ethyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-7(8)11-6-5-10-4-3-9-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINVQNEBGOMCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20978676 | |
| Record name | 2-(2-Methoxyethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
629-38-9 | |
| Record name | Diethylene glycol monomethyl ether acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-(2-methoxyethoxy)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(2-Methoxyethoxy)ethyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20978676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Pyrido[1,2-a]pyrimidine-3-carboxamide, 6,7,8,9-tetrahydro-6-methyl-4-oxo-](/img/structure/B1604780.png)
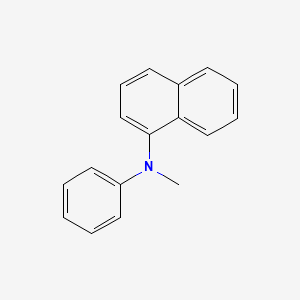
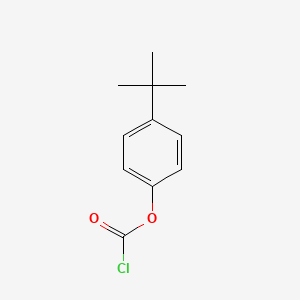
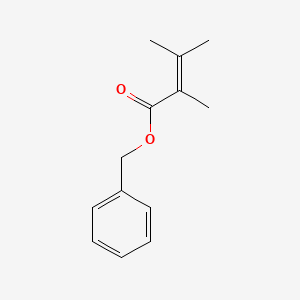
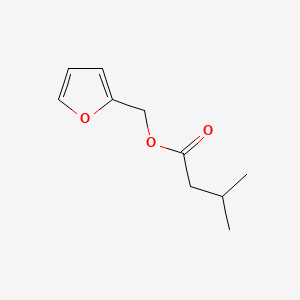
![2-(3-Hydroxypropyl)-6-[(3-hydroxypropyl)amino]-1h-benz[de]isoquinoline-1,3(2h)-dione](/img/structure/B1604786.png)
![1-Naphthalenesulfonic acid, 5-[(4-hydroxyphenyl)amino]-8-(phenylamino)-](/img/structure/B1604787.png)
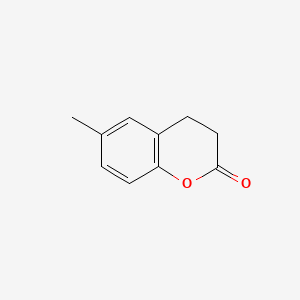
![[1,2,4]Triazolo[4,3-a]quinoline](/img/structure/B1604789.png)
